Product packaging for Sodium tetrachloroaurate(III) hydrate(Cat. No.:CAS No. 29156-65-8)

Sodium tetrachloroaurate(III) hydrate

Cat. No.: B1603453
CAS No.: 29156-65-8
M. Wt: 379.8 g/mol
InChI Key: VTMCVHXKFJBNKC-UHFFFAOYSA-J
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Description

Significance of Gold(III) Complexes in Contemporary Chemical Research

Gold(III) complexes are commanding considerable attention in modern chemistry, largely due to their unique electronic structure and reactivity. With a d8 electron configuration, gold(III) centers typically adopt a square-planar geometry, a feature they share with the well-known platinum(II) anticancer agent, cisplatin. sigmaaldrich.comnih.gov This similarity has spurred extensive research into gold(III) compounds as potential therapeutic agents, with studies exploring their anti-inflammatory, antiparasitic, and particularly, anticancer activities. nih.govnih.govtandfonline.com

Beyond medicinal chemistry, the field of homogeneous catalysis has been profoundly impacted by gold(III) complexes. acs.org These complexes are effective catalysts for a wide array of organic transformations, demonstrating high efficiency under mild reaction conditions. ate.communityresearchgate.net The development of ligands capable of stabilizing the Au(III) cation has been instrumental in expanding the scope of gold-catalyzed reactions and in elucidating their mechanistic pathways. nih.govacs.org This has opened new avenues for the synthesis of complex molecular architectures relevant to materials science and drug discovery. ate.community

Evolution of Research Applications for Sodium Tetrachloroaurate(III) Hydrate (B1144303)

The research applications of sodium tetrachloroaurate(III) hydrate have evolved significantly over time. Historically, its uses were more traditional, including applications in photography, glass staining, and porcelain decoration. samaterials.comchemicalbook.com However, its role in scientific research has become increasingly sophisticated.

A pivotal development in its application has been its use as a precursor in the synthesis of gold nanoparticles (AuNPs). sigmaaldrich.com The ability to generate AuNPs with controlled size and morphology by reducing aqueous solutions of this compound has been a major focus of nanoscience research. ate.communitynih.gov These nanoparticles have found applications in diverse fields such as biosensing, drug delivery, and catalysis. atamanchemicals.com

In organic synthesis, sodium tetrachloroaurate(III) dihydrate is recognized as a cost-effective and versatile gold catalyst. sigmaaldrich.com It has been successfully employed in a variety of organic transformations, including nucleophilic additions to multiple bonds, the formation of unsymmetrical ethers, and the nucleophilic substitution of propargylic alcohols. sigmaaldrich.commedchemexpress.com More recently, its catalytic activity has been extended to the synthesis of important heterocyclic compounds like 1,5-benzodiazepines and quinoxalines, and for the mild deprotection of silyl (B83357) ethers. sigmaaldrich.com

Methodological Approaches in Gold Chemistry Utilizing the Compound

The utility of this compound in advanced research is intrinsically linked to the specific methodological approaches developed to harness its reactivity.

Nanoparticle Synthesis: A prominent methodology is the bottom-up synthesis of gold nanoparticles. The most common approach involves the chemical reduction of a gold(III) precursor, frequently hydrogen tetrachloroaurate (B171879) (derived from sodium tetrachloroaurate), in a liquid medium. ate.community The Turkevich method, first described in 1951, utilizes sodium citrate (B86180) as both a reducing and capping agent. ate.community The size of the resulting nanoparticles can be controlled by adjusting reaction parameters such as the concentration of the gold precursor and the reducing agent. ate.communitynih.gov For instance, using less sodium citrate leads to the formation of larger nanoparticles. ate.community Other reducing agents like sodium borohydride (B1222165) are also used, often in the presence of stabilizing agents like cyclodextrins, to achieve different size ranges. google.com

Catalysis in Organic Synthesis: In the realm of organic catalysis, this compound is typically used as a homogeneous catalyst. Methodologies often involve dissolving the gold salt in a suitable solvent, such as dichloromethane, to catalyze reactions under mild conditions, often at room temperature. researchgate.net Research has demonstrated its effectiveness in promoting various reactions, including the nucleophilic substitution of propargylic alcohols with a range of nucleophiles, leading to the formation of diverse molecular structures. researchgate.net

Below are interactive data tables summarizing key research findings in the application of this compound.

Table 1: Synthesis of Gold Nanoparticles using a Gold(III) Precursor

This table details the influence of different reagents on the resulting size of gold nanoparticles synthesized from a gold(III) precursor.

Reducing AgentStabilizing/Capping AgentGold Precursor ConcentrationResulting Particle Size (nm)Reference
Sodium CitrateUnmodified α-cyclodextrinNot Specified4.8 ± 1.2 google.com
Sodium CitrateUnmodified γ-cyclodextrinNot Specified4.3 ± 1.7 google.com
Sodium CitrateUnmodified β-cyclodextrinNot Specified4.6 - 6.1 google.com
Sodium BorohydrideUnmodified α-cyclodextrin0.25 mM HAuCl₄2.0 ± 0.9 google.com
Sodium BorohydrideUnmodified β-cyclodextrin0.25 mM HAuCl₄3.1 ± 0.9 google.com
Sodium BorohydrideUnmodified γ-cyclodextrin0.25 mM HAuCl₄2.4 ± 0.8 google.com
Sodium ThiocyanateSodium Carbonate/Borax25 mM HAuCl₄~3 - 25 nih.gov
Sodium CitrateSodium Hydroxide2.5 mM HAuCl₄12 - 15 nih.gov

Table 2: Catalytic Applications of this compound in Organic Synthesis

This table provides examples of organic reactions catalyzed by this compound, including reaction types and reported yields.

Reaction TypeNucleophile/SubstrateYieldReference
Synthesis of Axially Chiral AllenesChiral PropargylaminesUp to 93% researchgate.net
Nucleophilic SubstitutionPropargylic Alcohols with various C-, O-, and S-nucleophiles0 - 97% researchgate.net
Three-component synthesisSecondary amines and terminal alkynesNot Specified researchgate.net
Deprotectiontert-butyl(dimethyl)silyl (TBS) protecting groupsNot Specified sigmaaldrich.comchemicalbook.com
Synthesis of Heterocycles1,5-benzodiazepine and quinoxaline (B1680401) derivativesNot Specified sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula AuCl4H2NaO B1603453 Sodium tetrachloroaurate(III) hydrate CAS No. 29156-65-8

Properties

IUPAC Name

sodium;tetrachlorogold(1-);hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Au.4ClH.Na.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMCVHXKFJBNKC-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[Na+].Cl[Au-](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AuCl4H2NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593503
Record name Sodium tetrachloroaurate(1-)--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29156-65-8
Record name Sodium tetrachloroaurate(1-)--water (1/1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium tetrachloroaurate(III) hydrate
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Research on Gold Nanoparticle Synthesis from Sodium Tetrachloroaurate Iii Hydrate

Controlled Synthesis of Atomically Precise Gold Nanostructures

The fabrication of gold nanostructures with atomic precision is a foundational goal in nanotechnology. Starting with the [AuCl4]⁻ precursor, researchers can create highly monodisperse and structurally well-defined gold nanoclusters and nanoparticles. nih.govrsc.org These methods often involve meticulous control over the reduction process to manage the nucleation and growth phases, leading to particles with unique and predictable properties. umaine.edu A key discovery in this field is the identification of atomically precise clusters, such as those with a 32-atom gold core, which can act as seeds for the subsequent growth of more complex nanostructures. nih.gov

Influence of Reducing Agents on Nanoparticle Morphology and Size Distribution

The choice of reducing agent is a critical factor that directly influences the size, shape, and formation mechanism of gold nanoparticles. The strength and concentration of the reducing agent dictate the rate of reduction of Au(III) ions, which in turn affects the kinetics of nanoparticle formation. researchgate.net

Mild reducing agents, such as ascorbic acid and hydroquinone, are often used in seed-mediated methods to achieve controlled, anisotropic growth, leading to structures like gold nanorods (Au NRs). researchgate.net The combination of multiple reducing agents can lead to novel formation mechanisms and significantly smaller nanoparticles. For instance, a combination of sodium citrate (B86180) and tannic acid can produce AuNPs with a size of approximately 3.2 nm, a drastic reduction compared to the larger particles (12-17 nm) formed when either agent is used alone. scirp.org

Stronger reducing agents like sodium borohydride (B1222165) (NaBH₄) facilitate a rapid reduction of the gold precursor. orientjchem.orggoogle.com The amount of NaBH₄ used can be precisely adjusted to tune the final particle size. Research has shown that by varying the amount of NaBH₄ during the reduction of HAuCl₄, AuNPs with average sizes ranging from 1.7 nm to 8.2 nm can be synthesized. mdpi.com

Table 1: Effect of Reducing Agents on Gold Nanoparticle Size
Reducing Agent(s)PrecursorResulting Average Particle SizeReference
Sodium Citrate (SC)HAuCl₄~12 nm scirp.org
Tannic Acid (TA)HAuCl₄~17 nm scirp.org
Sodium Citrate + Tannic AcidHAuCl₄~3.2 nm scirp.org
Sodium Borohydride (varying amounts)HAuCl₄1.7 nm - 8.2 nm mdpi.com
Trisodium (B8492382) CitrateHAuCl₄24.20 nm ijpbs.com

Role of Stabilizing and Capping Agents in Nanoparticle Formation

Stabilizing and capping agents are essential for controlling nanoparticle growth, preventing aggregation, and defining the surface chemistry of the final nanostructures. nih.govfrontiersin.org These molecules adsorb to the nanoparticle surface through various interactions, such as chemisorption or electrostatic forces, providing colloidal stability. nih.gov

A wide variety of molecules can serve as capping agents, including polymers, surfactants, and small organic ligands. nih.gov The chemical nature, size, and functional groups of the capping agent influence the final morphology and stability of the AuNPs. nih.gov For example, in the seed-mediated synthesis of gold nanorods, the surfactant cetyltrimethylammonium bromide (CTAB) is commonly used to direct anisotropic growth. ntu.edu.tw

Biomolecules are increasingly used as "green" capping agents. Taurine (2-aminoethanesulfonic acid) has been employed to synthesize AuNPs with average sizes of 6.9 nm and 46 nm, depending on reaction conditions. frontiersin.org Different amino acids also yield distinct particle sizes; L-cysteine, L-tryptophan, and L-tyrosine have been used to produce AuNPs with average sizes of 8.6 nm, 14.6 nm, and 27.2 nm, respectively. frontiersin.org In many synthesis methods, such as the widely used Turkevich method, a single chemical like trisodium citrate acts as both the reducing agent and the capping agent. ijpbs.comlibretexts.org

Table 2: Influence of Capping Agents on Gold Nanoparticle Size
Capping AgentResulting Average Particle SizeReference
Taurine6.9 nm / 46.0 nm frontiersin.org
L-cysteine8.6 ± 2.6 nm frontiersin.org
L-tryptophan14.6 ± 7.7 nm frontiersin.org
L-tyrosine27.2 ± 5.4 nm frontiersin.org
Polyvinylpyrrolidone (PVP)~75 nm orientjchem.org

Impact of Reaction Parameters on Nanoparticle Nucleation and Growth

Beyond the choice of reagents, reaction parameters such as pH, temperature, and reactant concentrations play a crucial role in the nucleation and growth of AuNPs. nih.gov These parameters are interconnected and can be manipulated to fine-tune the final particle size and distribution.

The pH of the reaction solution is a particularly influential factor. nih.gov It affects the reduction potential of the reagents and the surface charge of the developing nanoparticles, thereby influencing their stability and aggregation behavior. libretexts.org For instance, in citrate-based reduction, a pH greater than 6 is conducive to forming monodisperse AuNPs. nih.gov However, very high pH values can sometimes lead to a mix of small and large nanoparticles. nih.gov The reaction time is also critical; longer reaction times generally lead to a decrease in the solution's pH and a corresponding increase in particle size, until a stable size is reached. nih.gov

The ratio of the stabilizing agent to the gold precursor is another key variable. In the synthesis using trisodium citrate and tetrachloroauric acid, the particle size can be controlled by adjusting this ratio. google.comnih.gov One study demonstrated that by controlling the concentration of trisodium citrate and the reaction time, AuNPs ranging in size from 18 to 38 nm could be reliably produced. nih.gov

Table 3: Effect of Reaction Parameters on Gold Nanoparticle Synthesis
Parameter VariedEffect on NanoparticlesResulting Size RangeReference
Trisodium Citrate to Tetrachloroauric Acid RatioControls final particle size and dispersity.18 - 38 nm nih.gov
pHAffects particle size, dispersity, and stability. Optimal monodispersity often found at pH > 6.Not specified libretexts.orgnih.gov
Reaction TimeLonger times generally increase particle size up to a plateau.Not specified nih.gov
TemperatureAffects reaction kinetics and final particle size.Not specified uic.edu

Functionalization and Surface Modification Strategies for Gold Nanoparticles

Once synthesized, gold nanoparticles can be functionalized with a vast array of molecules to impart specific properties or to direct their assembly into more complex structures. This surface modification is central to their application in various fields.

Ligand-Directed Assembly of Functionalized Nanoparticles

The assembly of individual nanoparticles into ordered, functional architectures can be precisely controlled using specific ligands. One of the most powerful techniques is DNA-directed self-assembly. iaea.org In this approach, single-stranded DNA (ssDNA) molecules are attached to the surface of AuNPs. These DNA-functionalized particles can then be assembled into pre-designed binary or ternary structures by hybridizing with nanoparticles carrying complementary DNA strands. iaea.org

Another strategy involves using bioligands that contain specific functional groups, such as thiols and amines, which have a strong affinity for the gold surface. mdpi.com For example, dipeptides containing cysteine and tryptophan can be used to control the formation of gold nanostructures, leading to either plasmonic nanoparticles or fluorescent gold complexes depending on the ligand concentration and reaction conditions. mdpi.com Polymeric ligands, including poly(ethylene glycol) (PEG), poly(acrylic acid) (PAAc), and polyacrylamide (PAAm), can also be bound to the surface of AuNPs to modify their properties and direct their behavior. uic.edu

Development of Hybrid Nanoparticle Architectures

Gold nanoparticles are frequently integrated with other materials to create hybrid nanostructures with enhanced or multifunctional capabilities. nih.govrsc.org These hybrid systems combine the unique properties of AuNPs with those of polymers, silica (B1680970), or biological materials. nih.gov

One common architecture is the core-shell nanoparticle. For example, silica nanoparticles can be used as a core, with small gold seeds formed on their surface. These seeds are then grown into a continuous gold shell, creating a silica-gold core-shell nanostructure. nih.gov Conversely, gold nanoparticles can be coated with a shell of another material, such as silica, to improve stability or to encapsulate other functional components. nih.gov

Polymer-gold hybrid nanostructures represent another versatile class of materials. nih.gov Amine-containing polymers like polyethyleneimine can be used to form a matrix that traps ultrasmall gold nanoparticles. nih.gov These polymer-gold arrays can then be encapsulated within a hollow silica shell to create a sophisticated, multifunctional nano-architecture. nih.gov Implantable scaffolds, such as those made from gelatin or alginate, can also be co-loaded with gold nanostructures to create materials for combined therapeutic approaches. nih.gov

Advanced Characterization Techniques for Gold Nanoparticles Derived from the Compound

The synthesis of gold nanoparticles (AuNPs) from sodium tetrachloroaurate(III) hydrate (B1144303) yields colloidal solutions whose properties are highly dependent on the nanoparticles' physical and chemical characteristics. A suite of advanced characterization techniques is employed to meticulously analyze these properties, ensuring the nanoparticles are suitable for their intended applications.

Electron Microscopy Studies (TEM, HRTEM) for Size and Morphology Analysis

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) are indispensable tools for the direct visualization of gold nanoparticles. nih.gov These techniques provide definitive information regarding the size, shape, and size distribution of the synthesized particles.

High-Resolution TEM (HRTEM) offers even greater magnification, allowing for the visualization of the crystalline lattice fringes of individual nanoparticles. This capability is crucial for confirming the single-crystalline or polycrystalline nature of the AuNPs and for identifying crystalline defects. The results obtained from electron microscopy are considered a benchmark for size and morphology analysis. ekb.eg

Table 1: Representative TEM Analysis of Gold Nanoparticles This table is interactive. You can sort and filter the data.

Synthesis Method Reducing/Capping Agent Average Particle Size (nm) Observed Morphology Source
Turkevich Method Trisodium Citrate 9 - 16.5 Spherical icm.edu.pl
Turkevich Method Trisodium Citrate 14 Spherical, slightly variable researchgate.net
Green Synthesis Schinus molle Extract ~25-30 Spherical mdpi.com

Spectroscopic Investigations (UV-Vis, FTIR) for Plasmonic Properties and Surface Chemistry

Spectroscopic techniques provide insight into the electronic and chemical properties of the gold nanoparticles.

UV-Visible (UV-Vis) Spectroscopy is a primary and rapid technique used to confirm the formation of gold nanoparticles and to characterize their optical properties. edinburghanalytical.com Gold nanoparticles exhibit a unique optical phenomenon known as Localized Surface Plasmon Resonance (LSPR), which is the collective oscillation of conduction electrons in response to incident light. mdpi.com This resonance results in strong light absorption at a specific wavelength, producing a characteristic peak in the UV-Vis spectrum, typically between 515 and 560 nm for spherical AuNPs. mdpi.commdpi.com The position and shape of the LSPR peak are highly sensitive to the nanoparticle size, shape, and the refractive index of the surrounding medium, making UV-Vis spectroscopy a powerful tool for monitoring nanoparticle synthesis and stability. edinburghanalytical.comphotonics.com A change in color of the reaction solution from pale yellow to a ruby red or purple is a visual indicator of AuNP formation, which is then quantitatively confirmed by the LSPR peak. mdpi.comchalcogen.ro

Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups of the molecules attached to the surface of the gold nanoparticles. mdpi.com During synthesis, reducing agents or other stabilizing ligands, such as citrate, can adsorb onto the nanoparticle surface, preventing aggregation. chalcogen.ro To perform FTIR analysis, the AuNP solution is typically dried to a powder and mixed with potassium bromide (KBr) to form a pellet. chalcogen.ro By comparing the FTIR spectrum of the capped nanoparticles with that of the free stabilizing agent, researchers can identify which functional groups (e.g., carboxylates -COO⁻, hydroxyls -OH) are involved in the capping and stabilization of the nanoparticles. mdpi.comresearchgate.net

Table 2: UV-Vis LSPR Peak for Synthesized Gold Nanoparticles This table is interactive. You can sort and filter the data.

Particle Size (nm) LSPR Peak Wavelength (nm) Observed Color Source
~5 ~515-517 Red google.com
Not specified 519 Violet researchgate.net
Not specified 521 Red mdpi.com
Not specified 530 Ruby Red chalcogen.ro

Thermal Analysis (TGA, DSC) for Nanoparticle Stability and Ligand Content

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability of the nanoparticles and to quantify the amount of organic ligand coated on their surface.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of increasing temperature. youtube.com When applied to ligand-capped gold nanoparticles, the sample is heated, and the organic coating decomposes and volatilizes. researchgate.net The resulting weight loss, observed as a distinct step in the TGA curve, corresponds to the total mass of the surface ligands. This allows for the calculation of the ligand density on the nanoparticle surface. researchgate.netresearchgate.net The temperature at which this decomposition begins also provides information about the thermal stability of the nanoparticle-ligand conjugate. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC can detect phase transitions, such as melting or decomposition, which appear as peaks in the DSC curve. This information complements TGA data by providing further details on the thermal events occurring upon heating, contributing to a comprehensive understanding of the nanoparticles' thermal stability. researchgate.net

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the crystalline structure and phase of the synthesized gold nanoparticles. azooptics.com When a beam of X-rays is directed at a sample of nanoparticles, the regularly arranged atoms in the crystal lattice diffract the X-rays in a predictable pattern. azooptics.com

The resulting diffraction pattern shows peaks at specific angles (2θ) that are characteristic of the material's crystal structure. For gold nanoparticles, the XRD pattern typically displays distinct peaks corresponding to the (111), (200), (220), and (311) planes of the face-centered cubic (fcc) crystal structure, which is the standard for bulk gold. researchgate.net The presence of these sharp peaks confirms the crystalline nature of the nanoparticles. researchgate.net Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size using the Debye-Scherrer equation. ekb.egresearchgate.net

Table 3: Typical XRD Peaks for Crystalline Gold Nanoparticles (fcc structure) This table is interactive. You can sort and filter the data.

Bragg Angle (2θ) Corresponding Crystal Plane (hkl) Source
~38.1° (111) researchgate.net
~44.3° (200) researchgate.net
~64.5° (220) researchgate.net

Application-Specific Gold Nanoparticle Architectures for Research Platforms

The unique and tunable properties of gold nanoparticles synthesized from sodium tetrachloroaurate(III) hydrate make them ideal building blocks for sophisticated research platforms, particularly in the field of biosensing.

Design for Plasmonic Biosensing Platforms

The design of gold nanoparticle-based biosensors leverages their intense Localized Surface Plasmon Resonance (LSPR). mdpi.commdpi.com These plasmonic biosensors are engineered to detect biological molecules with high sensitivity and specificity. nih.gov

The fundamental principle relies on the sensitivity of the LSPR to the local refractive index at the nanoparticle's surface. nih.gov The design process involves several key steps:

Synthesis and Stabilization : Gold nanoparticles of a specific size and shape are synthesized to achieve an optimal LSPR signal in the desired spectral range (typically visible or near-infrared).

Surface Functionalization : The nanoparticle surfaces are functionalized with biorecognition elements, such as antibodies, DNA sequences, or aptamers. This is often achieved through the strong affinity of thiol groups (-SH) for the gold surface. mdpi.com This layer is designed to specifically bind to a target analyte.

Detection Mechanism : When the functionalized nanoparticles are introduced to a sample containing the target analyte, the analyte binds to the recognition molecules on the surface. This binding event displaces water and other molecules, altering the local refractive index around the nanoparticle. nih.gov

Signal Readout : The change in the local environment causes a shift in the LSPR peak wavelength, which can be precisely measured using a UV-Vis spectrophotometer. mdpi.com In another common design, the binding of a multivalent target can cause the nanoparticles to aggregate. This aggregation drastically changes the plasmon coupling between particles, resulting in a significant shift in the LSPR and a corresponding visual color change of the solution from red to blue/purple. mdpi.comnih.gov

This colorimetric response allows for simple, naked-eye detection, making these platforms highly attractive for developing low-cost, rapid diagnostic tests and research tools. mdpi.comnih.gov Advanced architectures may involve creating nanoparticle assemblies on solid substrates or integrating them into microfluidic devices to enhance sensitivity and enable multiplexed detection. researchgate.netuvigo.gal

Development for Surface-Enhanced Raman Scattering (SERS) Substrates

The synthesis of gold nanoparticles from this compound is foundational to the development of advanced substrates for Surface-Enhanced Raman Scattering (SERS). SERS is a powerful analytical technique that dramatically enhances the intrinsically weak Raman scattering signal of molecules adsorbed on or very near to certain nanostructured metal surfaces. nih.govazooptics.com The phenomenon allows for the detection of analytes at extremely low concentrations, making it invaluable for applications ranging from chemical and biological sensing to medical diagnostics. mdpi.comf1000research.com

Gold nanoparticles are a preferred material for SERS substrates due to their excellent chemical stability and unique localized surface plasmon resonance (LSPR) properties. nih.gov LSPR is the collective oscillation of conduction electrons in the nanoparticle initiated by incident light of a specific wavelength. nih.gov This oscillation creates a powerful electromagnetic field that extends a short distance from the nanoparticle's surface. osti.gov When analyte molecules are situated within this enhanced field, their Raman scattering intensity can be amplified by factors of up to 10¹⁴, enabling single-molecule detection in some cases. f1000research.com The effectiveness of this enhancement is critically dependent on the nanoparticle's size, shape, material, and the proximity between adjacent nanoparticles. nih.govnih.gov

This compound, or its acidic form tetrachloroauric acid (HAuCl₄), serves as the most common gold precursor in the synthesis of these plasmonic nanoparticles. nih.govresearchgate.netnih.gov Through a chemical reduction process, gold ions (Au³⁺) from the precursor are converted into neutral gold atoms (Au⁰), which then nucleate and grow into nanoparticles. researchgate.net Various synthesis methods, such as the well-known Turkevich method involving sodium citrate as a reducing agent, allow for the production of gold nanoparticles with controlled sizes. researchgate.net More advanced, seed-mediated growth techniques enable the creation of anisotropic nanostructures like nanostars, nanorods, and nanocages, which often exhibit superior SERS activity. nih.govrsc.org

The morphology of the gold nanoparticles plays a crucial role in determining the SERS enhancement. While spherical nanoparticles are the simplest to synthesize, their LSPR is typically in the 530-580 nm range. nih.gov Anisotropic shapes, such as gold nanostars, exhibit additional plasmon resonances that are red-shifted into the near-infrared (NIR) region. nih.govnih.gov This is particularly advantageous for biological applications, as NIR light minimizes absorption and scattering by tissues. osti.gov Furthermore, the sharp tips and branches of nanostars act as "lightning rods," concentrating the electromagnetic field to create extremely intense "hot spots" that yield massive Raman signal amplification. nih.govrsc.org Research has shown that in suspensions of equal nanoparticle concentration, the SERS effect increases in the order of nanospheres < nanosphere aggregates < nanotriangles < nanostars. rsc.org

Aggregation of nanoparticles, whether intentional or as a result of substrate fabrication, is another key factor for high SERS activity. osti.gov The junctions between two or more closely spaced nanoparticles create some of the most powerful hot spots, where the electromagnetic field is maximized due to the coupling of localized surface plasmons from neighboring particles. nih.govosti.gov Therefore, many SERS substrate fabrication methods focus on controlling the deposition and spacing of nanoparticles on a solid support to create a high density of these hot spots uniformly across the surface. nanophotonics.org

The versatility of gold nanoparticles synthesized from this compound allows for the detection of a wide array of analytes. These substrates have been successfully used to detect dyes like Rhodamine B and malachite green, pesticides, and biomolecules such as the protein bovine serum albumin. nih.govmdpi.com The ability to tune the nanoparticle shape and assembly allows for the optimization of SERS substrates for specific laser excitation wavelengths and target molecules. nanophotonics.orgrsc.org

The following table summarizes research findings on SERS substrates developed from gold nanoparticles.

Nanoparticle/Substrate TypePrecursor UsedAnalyte DetectedKey Findings & Enhancement Factor (EF)
Multi-branched Gold Nanoparticles (mb-AuNPs) Tetrachloroauric acidNot specified (for imaging)Synthesized using Tris base as a reducing agent; particle size of ~90 nm; demonstrated high SERS activity with an enhancement factor of 1.2 x 10⁵. researchgate.net
Gold Nanostars Chloroauric acid (HAuCl₄·3H₂O)p-Mercaptobenzoic acid (p-MBA)Sizes ranged from 45 to 116 nm; EF was estimated to be up to 5.0 x 10³ for 52-nm stars, showing a correlation between size and SERS efficiency. nih.gov
Gold Nanoparticle Aggregates Not specifiedRhodamine 6G (R6G)Aggregation induces near-infrared (NIR) absorption, which is highly desirable for biological studies; demonstrated significant SERS enhancement at particle junctions. osti.gov
Gold Polyhedral Nanocrystals Not specified4-Mercaptobenzoic acidSynthesized via a hydrothermal process; exhibited shape-dependent SERS activity with EFs of 10⁵ to 10⁶. rsc.org
Gold Nanoparticles on Porous Alumina (B75360) Citrate-capped GNPsRhodamine 6G (R6G)Substrates were stable at temperatures up to 1000 °C while preserving SERS activity. rsc.org
Gold Nanostructures on Glass Gold thin filmRhodamine B (RhB)Fabricated by thermal annealing; achieved an average enhancement factor of up to 123. mdpi.com

Catalytic Research Applications in Organic Synthesis Utilizing Sodium Tetrachloroaurate Iii Hydrate

Diverse Organic Transformations Catalyzed by Gold(III)

As a catalyst, sodium tetrachloroaurate(III) dihydrate is instrumental in a variety of organic transformations. sigmaaldrich.comsigmaaldrich.com Its effectiveness is noted in reactions such as nucleophilic additions, etherification, and substitutions. sigmaaldrich.com

Sodium tetrachloroaurate(III) is widely utilized as a catalyst for nucleophilic addition to multiple bonds, such as those found in alkenes and alkynes. sigmaaldrich.comsigmaaldrich.comresearchgate.net The gold(III) center functions as a potent π-acid, activating the carbon-carbon multiple bonds towards attack by nucleophiles. chim.it This carbophilicity is a key characteristic of gold catalysis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild reaction conditions. chim.it This catalytic approach is a cornerstone of modern synthetic chemistry, allowing for the efficient construction of complex molecules from unsaturated precursors. chim.it

The synthesis of nonsymmetrical ethers is another area where sodium tetrachloroaurate(III) hydrate (B1144303) has proven to be an effective catalyst. sigmaaldrich.comsigmaaldrich.comresearchgate.net This transformation typically involves the addition of an alcohol to an unsaturated substrate, a process facilitated by the gold catalyst. The ability of gold(III) to activate multiple bonds makes it suitable for promoting such etherification reactions.

Gold(III) catalysis, using sodium tetrachloroaurate(III), is effective for the direct nucleophilic substitution of propargylic alcohols. researchgate.net This method allows for the reaction of propargylic alcohols with a diverse range of nucleophiles, including allylsilanes, electron-rich aromatic compounds, alcohols, thiols, hydrides, 1,3-dicarbonyl derivatives, and sulfonamides, under mild conditions such as at room temperature in dichloromethane. researchgate.net The hydroxyl group of a propargylic alcohol is typically a poor leaving group, but its activation by a gold catalyst facilitates the substitution. arkat-usa.org While catalysts based on other metals like platinum and palladium were found to be inefficient for this transformation, gold(III) proved to be successful. researchgate.net

A variety of propargylic alcohols can be alkylated with different nucleophiles in the presence of a suitable catalyst. The table below summarizes the scope of this transformation.

NucleophileProduct TypeReference
AllylsilaneSubstituted Alkenes researchgate.net
Electron-rich AromaticsArylated Alkynes researchgate.net
Alcohols/ThiolsPropargyl Ethers/Thioethers researchgate.net
HydridesAllenes or Alkynes researchgate.net
1,3-Dicarbonyl derivativesFunctionalized Alkynes researchgate.net
SulfonamidesN-Propargylated Sulfonamides researchgate.net

This table illustrates the versatility of gold(III)-catalyzed nucleophilic substitution of propargylic alcohols with various nucleophiles.

Sodium tetrachloroaurate(III) dihydrate is listed as a catalyst for the synthesis of significant heterocyclic compounds, namely 1,5-benzodiazepine and quinoxaline (B1680401) derivatives. sigmaaldrich.comsigmaaldrich.com These structures are important components in many pharmaceutical compounds. sigmaaldrich.comzenodo.org The classical synthesis of quinoxalines, for instance, involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, which often requires high temperatures and a strong acid catalyst. nih.gov The use of transition metal catalysts has expanded the synthetic routes to these heterocycles. mdpi.com Similarly, 1,5-benzodiazepines are typically synthesized through the condensation of o-phenylenediamines with ketones, a process enhanced by acidic catalysts. nih.gov Gold catalysis provides an alternative pathway for these crucial cyclization reactions. sigmaaldrich.comsigmaaldrich.com

A notable application of sodium tetrachloroaurate(III) dihydrate is in the mild and selective deprotection of tert-butyl(dimethyl)silyl (TBS) ethers. organic-chemistry.org This protocol is highly efficient, operating with catalytic amounts of the gold salt at room temperature in methanol. organic-chemistry.org A key advantage of this method is its high selectivity; it can remove TBS ethers from aliphatic alcohols while leaving those on aromatic alcohols intact. organic-chemistry.org Furthermore, it shows selectivity in the presence of other silyl (B83357) ethers like triisopropylsilyl (TIPS) and tert-butyl(diphenyl)silyl (TBDPS) ethers, as well as other sensitive functional groups. organic-chemistry.org In di-protected compounds, the less sterically hindered TBS group can be cleaved preferentially. organic-chemistry.org

The efficiency of this deprotection method is highlighted in the following table, which showcases the reaction of various TBS ethers under catalytic conditions.

Substrate (TBS Ether of)Catalyst Loading (mol%)Time (h)Yield (%)Reference
6-(Benzyloxy)hexan-1-ol13.595
1-Phenyl-1-dodecanol (Secondary)2693
1-Methylcyclohexanol (Tertiary)52089
(Z)-Oct-3-ene-1,8-diol derivative2491
4-(tert-Butyldimethylsilyloxy)phenol1180 (No Reaction) organic-chemistry.org
1-(4-(tert-Butyldimethylsilyloxy)phenyl)ethanol21092 (Selective) organic-chemistry.org

This table summarizes the selective deprotection of various tert-butyl(dimethyl)silyl (TBS) ethers using catalytic sodium tetrachloroaurate(III) dihydrate, demonstrating the method's functional group tolerance and selectivity.

Mechanistic Investigations of Gold(III)-Catalyzed Reactions

The understanding of the mechanisms behind gold(III)-catalyzed reactions has advanced significantly. acs.org Gold(III) complexes are known to act as homogeneous catalysts for a variety of organic transformations. researchgate.net A crucial step in many of these catalytic cycles is the coordination of the gold center to a π-system, such as a carbon-carbon double or triple bond. researchgate.net This interaction activates the unsaturated bond, making it susceptible to nucleophilic attack. chim.it

In the specific case of the nucleophilic substitution of propargylic alcohols, preliminary mechanistic studies suggest a pathway involving a carbocation intermediate. researchgate.net The gold(III) catalyst is thought to coordinate to the alkyne, facilitating the departure of the hydroxyl group and the formation of a propargylic carbocation. arkat-usa.org This electrophilic intermediate is then attacked by a nucleophile to yield the final product, regenerating the catalyst for the next cycle. arkat-usa.org The unique reactivity of gold, often attributed to relativistic effects, allows it to stabilize such intermediates and facilitate reactions that are challenging for other metals. chim.itdntb.gov.ua Further research continues to uncover new mechanistic pathways and refine the understanding of gold's catalytic power. acs.orgnih.gov

Role of Gold(III) as a Lewis Acid Catalyst

The gold(III) center, derived from sodium tetrachloroaurate(III) hydrate, functions as a potent Lewis acid. numberanalytics.com This high Lewis acidity allows it to activate unsaturated carbon-carbon bonds, such as those in alkynes and alkenes, by coordinating with their π-systems. numberanalytics.comacs.org This coordination alters the electronic properties of the substrate, rendering it more electrophilic and susceptible to attack by a wide range of nucleophiles. numberanalytics.comacs.org

This mode of activation is central to many gold-catalyzed reactions, including:

Nucleophilic additions to multiple bonds: Gold(I) complexes, often generated in situ from Au(III) precursors, are highly effective for the electrophilic activation of alkynes. acs.org This facilitates the addition of oxygen, nitrogen, and carbon nucleophiles. acs.orgmdpi.comnih.gov

Nucleophilic substitution of propargylic alcohols: Sodium tetrachloroaurate(III) has been successfully used as a catalyst for the direct substitution of propargylic alcohols with various nucleophiles under mild conditions. researchgate.net

Cyclization and rearrangement reactions: The activation of substrates by gold catalysts is a key step in numerous cyclization and rearrangement reactions, enabling the synthesis of complex molecular architectures. numberanalytics.comnih.gov

The effectiveness of gold catalysts, particularly cationic gold(I) species, stems from a combination of high π-acidity and low oxophilicity due to relativistic effects, allowing them to remain active in the presence of oxygen-containing functional groups. acs.org

Elucidation of Oxidative Catalytic Pathways

While many gold-catalyzed reactions proceed through a Lewis-acid-type mechanism, there is growing interest in pathways involving a Au(I)/Au(III) redox cycle. The high oxidation potential between Au(I) and Au(III) traditionally made this cycle challenging, often requiring strong oxidants. nih.gov However, research has uncovered alternative methods for achieving the necessary oxidation.

One strategy involves the use of a base-initiated diazonium decomposition to oxidize a Au(I) catalyst in situ to a more reactive Au(III) intermediate. nih.gov This Au(III) species can then activate substrates like alkenes and alkynes, leading to C-C coupling products upon reductive elimination. nih.gov Mechanistic studies on the thermal decomposition of certain Au(III) complexes show that reductive elimination can lead to the formation of various C(sp³)–X bonds (where X can be C, N, O, or a halogen), which is a fundamental step in such catalytic cycles. acs.org These studies indicate that reductive elimination can occur from either a three-coordinate intermediate after ligand dissociation or directly from the four-coordinate complex. nih.gov

Identification of Reaction Intermediates and Transition States

Understanding the mechanism of gold-catalyzed reactions requires the identification of key intermediates and transition states. Due to their high reactivity, these species are often elusive and difficult to isolate. acs.org However, a combination of experimental and computational studies has provided significant insights.

Key intermediates that have been proposed or identified include:

Gold-Substrate Complexes: The initial step in many catalytic cycles is the formation of a complex between the gold catalyst and the substrate, such as an alkyne. numberanalytics.com This coordination activates the substrate for subsequent transformations. numberanalytics.com

Gold-Carbene Complexes: These are crucial intermediates in many gold-catalyzed reactions involving alkynes. numberanalytics.com

Metal-Bound Isobenzopyrylium Species: In cyclization reactions of substrates like o-alkynylbenzaldehydes, metal-bound isobenzopyrylium intermediates are proposed. acs.org Researchers have successfully isolated and characterized both gold(I)- and gold(III)-bound versions of these intermediates, providing direct evidence for their role in the catalytic cycle. acs.org

Tricoordinate Intermediates: Mechanistic studies on reductive elimination from Au(III) complexes suggest that the reaction can proceed through the formation of tricoordinate intermediates following the dissociation of a ligand. acs.orgnih.gov

The characterization of a stable Au(III)-activated cinnamaldehyde (B126680) intermediate by X-ray crystallography has provided valuable information on the binding mode and the origin of selectivity in certain catalytic reactions. nih.govnih.gov

Activation Energy Profiling of Catalytic Cycles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the energetic landscape of gold-catalyzed reactions. researchgate.net By calculating the free-energy profiles of proposed reaction pathways, researchers can assess their feasibility and gain a deeper understanding of the reaction mechanism. acs.orgresearchgate.net

These computational studies allow for the modeling of transition states and intermediates that are too transient to be observed experimentally. acs.org For example, DFT calculations have been used to model the free-energy profiles for the reductive elimination of various molecules from Au(III) complexes, comparing different potential mechanisms such as an inner-sphere pathway versus an Sₙ2-type nucleophilic attack. acs.org The calculations can reveal the energy barriers associated with key steps like ligand dissociation, nucleophilic attack, and reductive elimination, helping to explain observed reaction outcomes and selectivities. acs.orgnih.gov In comparing gold(I)- and gold(III)-mediated processes, computational energy profiles can show which catalytic cycle is more favorable under specific conditions. acs.org

Catalyst Stability, Deactivation, and Reactivation Studies in Research Contexts

The long-term stability and potential for regeneration of catalysts are critical for their practical application. Research into catalysts derived from this compound has actively addressed the challenges of deactivation and the development of effective reactivation methods.

Analysis of Deactivation Mechanisms (e.g., Carbonaceous Deposition, Reduction to Au(0))

Catalyst deactivation can occur through several mechanisms that diminish or eliminate its activity. numberanalytics.com For gold catalysts, the primary routes of deactivation are:

Reduction to Au(0): A prevalent deactivation pathway is the reduction of catalytically active gold ions (Au³⁺ or Au⁺) to the metallic state (Au⁰). mdpi.com Studies have shown that catalysts with a high content of Au³⁺ or Au⁰ can be inactive at low temperatures for certain reactions like CO oxidation. mdpi.com The electronic state of the gold species is a critical factor, with some studies suggesting Au⁺ ions are the most active sites. mdpi.com

Agglomeration or Sintering: Small gold nanoparticles, which are often highly active, can agglomerate into larger, less active particles under reaction conditions. numberanalytics.comnih.gov This process reduces the available active surface area.

Fouling and Carbonaceous Deposition: The deposition of carbon-based materials, often referred to as coking or fouling, can physically block the active sites on the catalyst surface, preventing substrate access. numberanalytics.comnih.govresearchgate.net This is a major factor in the deactivation of catalysts used in processes like the oxydehydration of glycerol (B35011). researchgate.net

Poisoning: High-affinity impurities, such as halides or bases present in solvents or starting materials, can bind strongly to the cationic gold catalyst, poisoning it and rendering it inactive. researchgate.netnih.govacs.org

Table 1: Common Deactivation Mechanisms for Gold Catalysts
Deactivation MechanismDescriptionReferences
Reduction Active Au³⁺ or Au⁺ ions are reduced to catalytically inactive metallic Au⁰. mdpi.com
Sintering Small, active gold nanoparticles grow into larger, less active particles, reducing surface area. numberanalytics.comnih.gov
Fouling/Coking Deposition of carbonaceous material on the catalyst surface blocks active sites. nih.govresearchgate.net
Poisoning Strong binding of impurities (e.g., halides, bases) to the active gold center. nih.govacs.org

Development of Catalyst Reactivation Protocols

To overcome deactivation and extend the useful life of the catalyst, various reactivation protocols have been developed. These methods aim to reverse the deactivation processes and restore the catalyst's original performance. numberanalytics.com

Oxidative Treatments: For deactivation caused by the growth of gold nanoparticles, an oxidative heat treatment can be effective. nih.gov Treating a deactivated Au/CeZrO₄ catalyst with oxygen at a moderate temperature was shown to redisperse the large gold particles back into smaller, highly active nanoparticles, thereby recovering the catalyst's activity. nih.gov This process can also reoxidize inactive Au⁰ to active cationic gold species. nih.gov

Chemical Washing: This method involves using chemical solutions to remove poisons or fouling agents from the catalyst surface. numberanalytics.com For instance, an acid or base treatment can be used to dissolve and wash away impurities. numberanalytics.com

Use of Acid Activators: When catalyst deactivation is caused by poisoning from bases or halides, the addition of a suitable acid activator can restore activity. nih.govacs.org Lewis acids like Indium(III) triflate (In(OTf)₃) or Brønsted acids like triflic acid (HOTf) can act as sacrificial reagents that bind to the catalyst poisons, freeing the cationic gold to continue the catalytic cycle. researchgate.netnih.govacs.org This approach has been shown to reactivate gold catalysts in reactions like alkyne hydroarylation and cycloisomerization, allowing the reactions to proceed smoothly even at very low catalyst loadings. acs.org

Table 2: Catalyst Reactivation Strategies
Reactivation ProtocolTarget Deactivation MechanismDescription of MethodReferences
Oxidative Heat Treatment Sintering/Agglomeration, Reduction to Au(0)Heating the catalyst in an oxidative atmosphere (e.g., O₂) to redisperse metal particles and re-oxidize the metal. nih.gov
Acid Activators PoisoningAdding a Brønsted or Lewis acid (e.g., HOTf, In(OTf)₃) to scavenge poisons and regenerate the active cationic catalyst. researchgate.netnih.govacs.org
Chemical Washing Fouling, PoisoningUsing chemical treatments, such as acids or bases, to remove deposited materials or impurities from the catalyst surface. numberanalytics.com

Stereoselective and Regioselective Catalysis Facilitated by the Compound

The ability to control the stereochemical and regiochemical outcome of a reaction is a cornerstone of modern synthetic chemistry. Gold(III) catalysts, including sodium tetrachloroaurate(III), have proven effective in directing the selectivity of various organic transformations.

Research has demonstrated the utility of gold(III) catalysis in regioselective reactions. For instance, gold(III) halides have been shown to selectively catalyze the oxidation of sulfides to sulfoxides. researchgate.net In the case of asymmetric disulfides, the reaction proceeds with high regiospecificity, yielding a single monosulfoxide product. researchgate.net Another example is the highly regioselective ring-opening allylation and azidation of dihydrofurans catalyzed by HAuCl₄, a closely related gold(III) species, suggesting similar potential for Na[AuCl₄]. researchgate.net Furthermore, the substitution on the indole (B1671886) nucleus with α,β-unsaturated ketones has been shown to occur exclusively at the 3-position when catalyzed by a cerium(III) chloride and sodium iodide system, highlighting the importance of catalyst choice in directing regioselectivity. researchgate.net

In the realm of stereoselective synthesis, gold(III) catalysis has enabled the development of highly enantioselective and diastereoselective processes. A notable application is the synthesis of axially chiral allenes from chiral propargylamines, which proceeds with excellent enantioselectivity (up to 97% ee) when catalyzed by KAuCl₄. researchgate.net This reaction underscores the potential of tetrachloroaurate (B171879) salts in asymmetric catalysis. While this specific example uses the potassium salt, the active catalytic species is the [AuCl₄]⁻ anion, indicating that sodium tetrachloroaurate could be employed in similar transformations.

Furthermore, gold-catalyzed reactions have achieved high diastereoselectivity. The cycloisomerization of 1,5-allenynes can produce bicyclo[4.3.0]nonanes with excellent retention of stereochemistry for both diastereomers. nih.gov Additionally, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes has been reported to be highly diastereoselective. researchgate.net In this transformation, the halogen atom at the alkyne terminus selectively directs a 1,2-acyloxy migration, controlling the stereochemical outcome. researchgate.net

Table 1: Examples of Stereoselective and Regioselective Reactions Catalyzed by Gold(III) Compounds

Reaction Type Substrates Catalyst System Product Selectivity Reference
Enantioselective Allenes Synthesis Chiral Propargylamines KAuCl₄ Axially Chiral Allenes Up to 97% ee researchgate.net
Diastereoselective Cycloisomerization 1,5-Allenynes [(Ph₃PAu)₃O]BF₄ Bicyclo[4.3.0]nonanes Excellent retention of stereochemistry nih.gov
Diastereoselective Diene Synthesis Propargylic Carboxylates Gold Catalyst 1-Bromo/chloro-2-carboxy-1,3-dienes Highly diastereoselective researchgate.net
Regiospecific Sulfide Oxidation Asymmetric Disulfides Tetrabromoaurate(III) Single Monosulfoxide Regiospecific researchgate.net
Regioselective Ring-Opening Dihydrofurans, Allyltrimethylsilane/Me₃SiN₃ HAuCl₄·3H₂O Allylated/Azidated Products Highly regioselective researchgate.net

Gold(III)-Catalyzed Multicomponent Coupling and Cycloisomerization Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly valued for their efficiency and atom economy. tcichemicals.com Sodium tetrachloroaurate(III) has been successfully employed as a catalyst in such complex transformations, often involving a cascade of coupling and cycloisomerization events.

A significant example is the gold(III)-catalyzed multicomponent coupling/cycloisomerization reaction involving heteroaryl aldehydes, amines, and alkynes. researchgate.net This methodology provides a rapid and atom-economical route to substituted aminoindolizines. researchgate.net The reaction demonstrates high catalytic efficiency and can be performed under solvent-free conditions or in water, highlighting its green chemistry credentials. researchgate.net Notably, when enantiomerically enriched amino acid derivatives are used as the amine component, the corresponding N-indolizine-incorporated amino acid derivatives are formed without any loss of enantiomeric purity. researchgate.net

Cycloisomerization reactions, which involve the intramolecular rearrangement of a molecule to form a cyclic product, are another area where gold(III) catalysis excels. Sodium tetrachloroaurate(III), in combination with triphenylphosphine (B44618) (PPh₃), has been shown to effectively catalyze the cycloisomerization of 1,6-diyne acetates. monash.edu This reaction proceeds at room temperature to produce naphthyl ketones in good to excellent yields (78-91%). monash.edu The proposed mechanism involves an initial gold-catalyzed sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement of the propargyl ester, followed by activation of the second alkyne moiety, which triggers the cyclization cascade. monash.edu

Gold-catalyzed tandem reactions that combine multiple transformations in one pot represent a powerful strategy for building molecular complexity. For instance, a tandem allylation–cycloisomerization of stannylated propargyl acetates with allylsilanes has been developed. researchgate.net While this particular study focused on gold(I) catalysis for the tandem process to yield bicyclo[3.1.0]hex-2-enes, it highlights the general capability of gold catalysts in mediating such complex sequences. researchgate.net Research into gold(III)-catalyzed tandem reactions of 1,6-diynes tethered to various nucleophiles has also shown that different regioisomers of monocyclic and bridged bicyclic products can be obtained by tuning the substrate, catalyst system, and reaction conditions. acs.org

Table 2: Gold(III)-Catalyzed Multicomponent and Cycloisomerization Reactions

Reaction Name Reactants Catalyst System Product Key Features Reference
Multicomponent Coupling/Cycloisomerization Heteroaryl Aldehydes, Amines, Alkynes Gold(III) Catalyst Substituted Aminoindolizines High atom economy; solvent-free or water conditions; retention of enantiomeric purity researchgate.net
Cycloisomerization of 1,6-Diyne Acetates 1,6-Diyne Acetates NaAuCl₄ / PPh₃ Naphthyl Ketones Yields up to 91%; proceeds at room temperature monash.edu
Tandem Cyclization of 1,6-Diynes 1,6-Diynes with internal N- and O-nucleophiles Gold Catalyst Monocyclic and Bridged Bicyclic Products Product diversity controlled by reaction conditions acs.org

Theoretical and Computational Chemistry Investigations of Sodium Tetrachloroaurate Iii Hydrate Systems

Quantum Chemical Studies of Gold(III) Complexes and Reaction Intermediates

Quantum chemical studies are fundamental to understanding the reactivity and properties of gold(III) compounds. By solving approximations of the Schrödinger equation, these methods elucidate the electronic nature of molecules, providing a basis for interpreting their chemical behavior.

The tetrachloroaurate (B171879) anion, [AuCl₄]⁻, is the key chemical entity in sodium tetrachloroaurate(III) hydrate (B1144303). It possesses a square-planar geometry, a common configuration for d⁸ metal ions like Au(III). nih.govfrontiersin.org Computational studies have provided significant insights into its electronic structure.

Calculations reveal a notable feature of the [AuCl₄]⁻ anion: an anisotropic distribution of electron density around the central gold atom. nih.gov This creates regions of positive electrostatic potential (known as π-holes) perpendicular to the plane of the anion, allowing the gold center to act as an electrophile and engage in attractive interactions with nucleophiles. nih.gov This is somewhat counterintuitive for an anion, but it explains the formation of observed short contacts between the gold atom and other electron-rich atoms (like chlorine or oxygen) in the solid state. nih.gov

Energy decomposition analysis and population analysis based on DFT calculations indicate that the Au-Cl bonds have significant covalent character. mdpi.com Despite gold's status as a metal, the bonding is not purely ionic. The negative charge of the [AuCl₄]⁻ complex is not centered on the gold atom; instead, it is distributed primarily across the four chlorine ligands due to the polarization of the Au-Cl bonds. nih.gov

Table 1: Calculated Properties of the Tetrachloroaurate Anion
PropertyDescriptionFindingSource(s)
GeometryArrangement of atomsSquare-planar nih.govfrontiersin.org
Electronic FeatureElectrostatic potential distributionAnisotropic electron density creates an electrophilic gold center (π-hole) nih.gov
Interatomic InteractionsBonding in the solid stateCapable of forming Au⋅⋅⋅Cl and Au⋅⋅⋅O short contacts (anion⋅⋅⋅anion interactions) nih.gov
Charge DistributionLocation of the net negative chargePrimarily partitioned on the chlorine atoms nih.gov
Bonding NatureType of Au-Cl bondSignificant covalent character mdpi.com

The coordination chemistry of gold(III) complexes, including ligand exchange reactions, is a central theme in their application, particularly in catalysis. Theoretical studies have been instrumental in mapping out the pathways for these reactions. For square-planar complexes like [AuCl₄]⁻, substitution reactions can proceed through two primary pathways: a solvolytic pathway involving an intermediate solvent complex, or a direct pathway where the nucleophile attacks the complex directly. nih.govfrontiersin.org

Computational models have been used to study the substitution of chloride ligands in [AuCl₄]⁻ by various other ligands, such as those containing nitrogen or phosphorus. nih.govdiva-portal.org These studies help in understanding the factors that govern the reactivity and stability of the resulting complexes. For instance, DFT calculations have shown that when the amino acid glycine (B1666218) coordinates to a gold(III) center (displacing other ligands), the Cα-hydrogen atom becomes highly acidic and can be easily removed by a mild base. nih.gov This illustrates how coordination to gold(III) can dramatically alter the properties of a ligand.

Table 2: Ligand Substitution Mechanisms in Square-Planar Gold(III) Complexes
PathwayDescriptionKey FeatureSource(s)
Solvolytic PathwayTwo-step process involving a solvent molecule.Formation of a solvent-complex intermediate before substitution. nih.govfrontiersin.org
Direct AttackSingle-step process.Nucleophile directly attacks the gold(III) center. nih.govfrontiersin.org
Associative ModeGeneral mechanism type for both pathways.Formation of a five-coordinated transition state. frontiersin.org

Computational Modeling of Catalytic Reaction Mechanisms

Sodium tetrachloroaurate(III) is a precursor to catalytically active gold species used in a variety of organic transformations. researchgate.netresearchgate.net Computational modeling provides a virtual laboratory to trace the entire catalytic cycle, identify key intermediates, and calculate the energetics of the reaction.

Density Functional Theory (DFT) has become the workhorse for modeling catalytic reactions involving gold complexes. It offers a favorable balance between computational cost and accuracy for these systems. DFT studies have been successfully applied to elucidate complex reaction mechanisms, such as the gold(III)-mediated cyclopropanation of styrene (B11656) and intramolecular alkoxycyclization of enynes. diva-portal.org

A notable example is the DFT investigation into the reduction of gold(III) by the amino acid glycine. nih.gov The calculations detailed a stepwise mechanism:

Coordination of glycine's nitrogen atom to the Au(III) center.

Deprotonation of the α-carbon by a water molecule, which is facilitated by the electron-withdrawing gold center.

Reduction of Au(III) to Au(I) by the deprotonated glycine.

These studies can also rationalize experimental observations, such as why certain ligands promote or inhibit catalytic activity. For example, DFT calculations can model the entire catalytic cycle for cross-coupling reactions, providing the relative energies of reactants, intermediates, transition states, and products. mdpi.com

To understand the rate of a chemical reaction, it is crucial to identify the transition state (TS)—the highest energy point along the reaction coordinate. numberanalytics.com Transition State Theory (TST) provides a framework for relating the rate of a reaction to the properties of this transient species. wikipedia.orglibretexts.org

Computational chemists use various algorithms to locate the TS on the potential energy surface calculated by methods like DFT. Once the TS is found, its energy relative to the reactants gives the activation barrier (or activation energy). A lower activation barrier corresponds to a faster reaction. These calculations are vital for comparing different proposed reaction pathways and determining the most likely mechanism. lasphub.com For example, in a study of gold(III) reduction by glycine, the activation energy for the rate-determining step was calculated to be moderate, consistent with the reaction proceeding under mild conditions. nih.gov Similarly, DFT calculations have been used to determine the activation barriers for elementary steps like transmetalation and reductive elimination in complex catalytic cycles, providing a quantitative basis for the reaction's feasibility. mdpi.com The negative values for the entropy of activation (ΔS≠) calculated for substitution reactions in some gold(III) complexes confirm an associative mechanism, which involves the formation of a more ordered transition state. frontiersin.org

Theoretical Predictions of Gold Nanocluster Properties and Reactivity

Sodium tetrachloroaurate(III) hydrate is a widely used precursor for the synthesis of gold nanoclusters and nanoparticles. nih.gov Theoretical and computational methods play a crucial role in predicting the structure, stability, and electronic properties of these nanomaterials before they are synthesized.

By using approaches like the Grand Unified Model (GUM) and the ring model, researchers can predict the atomic structures of previously unknown, stable thiolate-protected gold nanoclusters. nih.govresearchgate.net The viability of these predicted structures is then assessed using DFT calculations. Key indicators of stability include a large energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the absence of imaginary vibrational frequencies (which would indicate the structure is not at an energy minimum). nih.govrsc.org

Molecular dynamics (MD) simulations, using potentials like the embedded atom method (EAM), can be used to study the thermodynamic properties and structural morphologies of larger gold nanoclusters containing thousands of atoms. aps.org These simulations have shown that defected icosahedral structures, which can be formed by quenching from a molten state, are often more stable than perfect icosahedra. This is because surface disorder can help reduce the strain inherent in larger icosahedral structures. aps.org These predictive capabilities accelerate the discovery of new gold nanoclusters with potentially useful catalytic or optical properties.

Table 3: Theoretical Stability Indicators for Predicted Gold Nanoclusters
IndicatorTheoretical BasisSignificanceSource(s)
Large HOMO-LUMO GapMolecular Orbital TheoryIndicates high chemical stability and low reactivity. nih.govresearchgate.net
All-Positive Vibrational FrequenciesHarmonic Oscillator ApproximationConfirms that the predicted structure is a true local minimum on the potential energy surface. nih.govrsc.org
Low Formation EnergyThermodynamicsSuggests the nanocluster is energetically favorable to form compared to other isomers. nih.govresearchgate.net
Surface Disorder (in larger clusters)Molecular DynamicsCan reduce surface strain and stabilize the nanocluster. aps.org

Time-Dependent Density Functional Theory (TDDFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used extensively to investigate the optical response of molecules and nanostructures. researchgate.net It is particularly effective for calculating excited state properties, such as the electronic absorption spectra of species like the [AuCl₄]⁻ anion. researchgate.net

Computational studies using TD-DFT allow for the simulation of UV-Visible absorption spectra, which can then be compared with experimental data for validation. For the tetrachloroaurate(III) anion, experimental spectra show distinct absorption peaks. researchgate.net For instance, at time zero in reduction reactions where [AuCl₄]⁻ is the starting material, peaks have been observed with maxima at 213 nm and 325 nm. researchgate.net TD-DFT calculations aim to reproduce these peaks, assigning them to specific electronic transitions. Research on single crystals of sodium tetrachloroaurate dihydrate has led to the assignment of several key transitions, such as the 1A1g→1A2g, 1A1g→1B2g, and 1A1g→1Eg transitions. rsc.org

The accuracy of TD-DFT calculations is notably dependent on the choice of the exchange-correlation (xc) functional used in the computation. researchgate.net For gold nanoclusters, investigations have shown that while the shape of the cluster has a weak influence on the absorption spectrum, the size of the cluster and the specific DFT methodology are the essential factors determining the peak positions. researchgate.net As cluster size increases, the energy of the main absorption peak, associated with the localized surface plasmon resonance (LSPR), typically decreases. researchgate.net

Table 1: Electronic Transitions for the Tetrachloroaurate(III) Anion

Experimental Peak Maximum (nm)Assigned TransitionReference
3251A1g1A2g (dxy→dx2–y2) rsc.org
-1A1g1B2g (dxy→s) rsc.org
-1A1g1Eg (dxy→dxzdyz) rsc.org
213Not specified researchgate.net

Surface-Molecule Interaction Modeling on Gold Nanoparticles

Sodium tetrachloroaurate(III) is a primary precursor in the synthesis of gold nanoparticles (AuNPs). iu.edunih.gov Computational modeling is crucial for understanding the mechanisms of nanoparticle formation and the subsequent interaction of the nanoparticle surface with various molecules. These models simulate processes from the initial reduction of the [AuCl₄]⁻ anion and nucleation to the stabilization of the resulting nanoparticles by ligands. iu.eduucl.ac.uk

Mechanism and Growth Modeling: The Turkevich method, a common synthesis route, involves the reduction of tetrachloroauric acid by sodium citrate (B86180). iu.eduresearchgate.net Computational models have been developed to simulate the kinetics of this process, including the oxidation of citrate to dicarboxy acetone, which leads to the formation of gold nuclei. iu.edunih.gov These models can predict the evolution of nanoparticle size based on reaction conditions like pH and reactant concentrations. iu.eduucl.ac.uk For example, a regression analysis model was developed to predict AuNP sizes between 18 and 38 nm based on the concentration of trisodium (B8492382) citrate dihydrate and reaction time. iu.edu

Ligand and Biomolecule Interactions: Once formed, AuNPs have a strong affinity for various molecules, particularly those with sulfhydryl (-SH) groups. nih.gov Quantum mechanical calculations and molecular dynamics (MD) simulations are used to model these surface interactions. nih.govnih.gov These theoretical approaches can predict the binding energy of molecules to the AuNP surface, which is essential for designing AuNPs for applications in diagnostics and drug delivery. nih.gov For instance, a theoretical approach was designed to provide a fast, low-cost estimation of the binding of pharmaceutical molecules to AuNP surfaces, predicting binding energies of around 20 kcal/mol for certain thiolated compounds. nih.gov

Advanced computational tools can analyze MD simulations to characterize the dynamic surface of ligand-coated AuNPs. nih.gov This analysis can identify and fingerprint binding pockets within the ligand shell, revealing how their number and depth fluctuate over time. nih.gov When nanoparticles enter a biological environment, they adsorb proteins to form a "protein corona," which establishes a distinct "biological identity." scholaris.ca Computational models that correlate this protein fingerprint with nanoparticle characteristics can predict cellular interactions more accurately than models based solely on physical properties like size and charge. scholaris.ca

Table 2: Example of Molecular Dynamics (MD) Simulation Findings for Ligand-Coated AuNPs

Nanoparticle SystemAverage Number of PocketsKey FindingReference
1-AuNP (Thiol-coated)4.4 ± 1.9The number and depth of binding pockets are dynamic and depend on the nanoparticle and ligand structure. Deeper pockets (&lt;1.3 nm from core) constitute ~20% of the total for 1- and 2-AuNP but only 4% for 3-AuNP. nih.gov
2-AuNP (Thiol-coated)3.9 ± 1.8
3-AuNP (Thiol-coated)2.8 ± 1.6

Spectroscopic Simulation and Interpretation through Computational Methods

Computational spectroscopy serves as a vital bridge between theoretical models and experimental measurements, providing detailed microscopic insights into spectral features. aip.org By simulating various types of spectra, researchers can correlate observed peaks with specific structural, electronic, and magnetic properties of compounds like sodium tetrachloroaurate(III) and its derivatives. aip.org

The synergy between experimental spectroscopy and computational methods is particularly powerful. For example, anion photoelectron spectroscopy (PES) can be used to probe the energy levels of occupied superatomic orbitals in gas-phase gold clusters. u-tokyo.ac.jp These experimental results can be directly compared with Density Functional Theory (DFT) calculations based on known crystal structures, providing a robust test of the theoretical model without interference from solvents or counter-ions. u-tokyo.ac.jp This combined approach has been used to confirm the electronic shell structure of superatoms like [Au₂₅(SR)₁₈]⁻. u-tokyo.ac.jp

In the study of gold chloride clusters, Laser Desorption/Ionization (LDI) mass spectrometry can identify various anionic species, such as AuCl₄⁻ and larger clusters like Au₄Cl₇⁻. nih.gov DFT calculations are then employed to determine the most stable isomeric structures for these experimentally observed ions, revealing, for instance, that extended zigzag skeletons are often more stable than structures containing Au-Au bonds or central AuCl₄ units. nih.gov

The interpretation of UV-Visible spectra, as mentioned previously, relies heavily on computational simulation to assign electronic transitions. researchgate.netrsc.org Theoretical methods are also being integrated with machine learning and artificial intelligence to develop new "computational spectrometers." nih.gov These emerging tools can rapidly reconstruct spectral information from complex signals, paving the way for real-time spectral analysis in materials science and autonomous experimentation. aip.orgnih.gov

Advanced Materials Science Applications and Device Integration

Development of Novel Hybrid Materials Utilizing Gold Components

The synthesis of advanced hybrid materials often leverages gold nanoparticles (AuNPs) derived from sodium tetrachloroaurate(III) hydrate (B1144303) due to their unique optical and electronic properties. nih.gov These hybrid materials combine the distinct characteristics of gold with other materials like polymers and silica (B1680970) to create multifunctional systems.

Polymer-Gold Hybrid Nanostructures: A primary strategy for creating these hybrids involves coating gold nanoparticles with polymers or embedding them within polymer scaffolds. nih.gov This approach is favored because of the wide variety of available polymers. nih.gov Polyethylene glycol (PEG), a hydrophilic and biocompatible polymer, is frequently used as a coating material. nih.gov Thiol-functionalized PEG can self-assemble onto the surface of gold nanostructures, enhancing their stability, biocompatibility, and retention time in biological systems. nih.gov This polymer shell can also be loaded with other functional molecules. nih.gov Other biocompatible polymers like chitosan (B1678972) and polydopamine have also gained considerable attention as coating materials for AuNPs. nih.gov

Silica-Gold Hybrid Nanostructures: Coating gold nanostructures with a layer of mesoporous silica is another common method to enhance their stability and biocompatibility. nih.gov The synthesis is often achieved using a modified Stöber method, which results in a core-shell structure. nih.gov The thickness of the silica shell can be precisely controlled, which is crucial for applications such as optimizing drug loading or enhancing plasmon-based reactive oxygen species (ROS) production. nih.gov

Cyclodextrin-Based Gold Nanoparticles: A one-step method for preparing gold nanoparticles with immobilized cyclodextrins involves the reduction of tetrachloroaurate (B171879) ions. researchgate.net Studies have shown that α-, β-, and γ-cyclodextrins can reduce tetrachloroaurate at room temperature, although it requires long incubation periods. researchgate.net The reaction mechanism involves the initial hydrolysis of the tetrachloroaurate ion. researchgate.net The resulting nanoparticles, which can be purified by centrifugation and freeze-dried without aggregation, are promising for use as drug carriers. researchgate.net

Hybrid Material TypeComponentsSynthesis StrategyKey Features
Polymer-Gold Gold Nanoparticles, Polymers (e.g., PEG, Chitosan)Coating or embedding AuNPs with polymers. nih.govEnhanced stability and biocompatibility. nih.gov
Silica-Gold Gold Nanoparticles, Mesoporous SilicaModified Stöber method to create a core-shell structure. nih.govImproved stability and tunable shell thickness. nih.gov
Cyclodextrin-Gold Gold Nanoparticles, CyclodextrinsOne-step reduction of tetrachloroaurate by cyclodextrins. researchgate.netStable, can be freeze-dried without aggregation. researchgate.net

Engineering of Catalytically Active Surfaces and Supports

Sodium tetrachloroaurate(III) is widely employed as a catalyst itself and as a precursor for creating catalytically active surfaces, often by depositing gold nanoparticles onto various support materials. wikipedia.org The performance of these heterogeneous catalysts is critically dependent on the size and morphology of the active gold phase. researchgate.net

Supported Gold Catalysts: The general approach for creating supported catalysts involves pulverizing the active material (gold, in this case) and dispersing it onto a less reactive or non-reactive support material, such as silica, alumina (B75360), or carbon. youtube.com For instance, vanadium pentoxide is supported on silica, and platinum is supported on alumina for petroleum reformation. youtube.com Sodium tetrachloroaurate(III) dihydrate can be used to synthesize 1,5-benzodiazepine and quinoxaline (B1680401) derivatives. It also serves as a catalyst for the hydrochlorination of acetylene (B1199291) and the oxidation of sulfides. wikipedia.org

Engineering Support Structures: Recent research focuses on engineering the catalyst support to control the nucleation and growth of metal clusters, thereby enhancing catalytic performance and stability. researchgate.netornl.gov One innovative approach involves "atom trapping," where single metal atoms are anchored onto the support surface in a thermally stable form. researchgate.net This modification of the support can tailor the morphology of a subsequently deposited catalytic phase. researchgate.net For example, anchoring platinum ions onto a ceria (CeO₂) support before adding palladium results in the formation of two-dimensional (2D) rafts of palladium oxide (PdOₓ), as opposed to the typical three-dimensional (3D) nanoparticles. researchgate.net This 2D morphology has shown higher reaction rates and improved water tolerance in methane (B114726) oxidation. ornl.gov This strategy of modifying the support by trapping single atoms is a significant addition to designing durable catalysts for high-temperature applications. researchgate.netornl.gov

Another novel approach involves using sodium-doped amorphous silicon-boron-nitride (Na-doped SiBN) as a transition-metal-free catalyst. sciencedaily.com This ceramic material demonstrates exceptional thermal stability and has a flexible structure suitable for hydrogenation reactions under harsh conditions. sciencedaily.com

Catalyst SystemPrecursor/CatalystSupport MaterialApplication / ReactionKey Finding
Gold-Catalyzed Synthesis Sodium tetrachloroaurate(III) dihydrate-Synthesis of 1,5-benzodiazepine and quinoxaline derivatives. An effective gold catalyst for organic transformations.
Supported Bimetallic Catalyst Palladium precursor on Pt-anchored supportCeria (CeO₂)Methane Oxidation. researchgate.netornl.govAtom trapping of Pt on the support leads to 2D PdOₓ rafts with improved stability and water tolerance. researchgate.netornl.gov
Supported Bimetallic Catalyst Fe₂O₃@PtSodium SesquicarbonateReduction of 4-nitrophenol. nih.govThe support provides an interconnected network, enhancing mass transfer and preventing catalyst aggregation. nih.gov
Ceramic Catalyst Sodium-doped SiBNSilicon-Boron-NitrideHydrogenation Reactions. sciencedaily.comA transition-metal-free catalyst with high thermal stability for harsh conditions. sciencedaily.com

Integration into Advanced Sensing Technologies

Gold nanoparticles (AuNPs) synthesized from sodium tetrachloroaurate(III) are excellent scaffolds for fabricating novel chemical and biological sensors due to their distinct physical and chemical attributes. nih.gov Their unique optoelectronic properties, high surface-to-volume ratio, and biocompatibility are particularly advantageous. nih.gov

Colorimetric Sensors: A key principle behind many AuNP-based sensors is the change in their surface plasmon resonance (SPR). nih.gov The aggregation of AuNPs causes a significant shift in the SPR band, resulting in a visible color change of the solution, typically from red to blue. nih.gov This phenomenon is the basis for colorimetric sensors. nih.gov For example, molecularly imprinted polymers (MIP) embedded with AuNPs have been used for the colorimetric detection of adrenaline. acs.org The presence of adrenaline causes the MIP gel to swell, which in turn alters the plasmon absorption of the immobilized AuNPs. acs.org

Fluorescent Sensors: Gold nanoclusters (AuNCs), which are much smaller than typical AuNPs, exhibit unique fluorescence properties that are useful in sensing applications. nih.gov For instance, a fluorescent sensor for sodium 2-mercaptoethanesulfonate (MES) was developed using histidine-stabilized AuNCs. nih.gov The fluorescence of the AuNCs is enhanced upon interaction with MES, a phenomenon attributed to ligand exchange. nih.gov This probe demonstrated high selectivity and sensitivity for MES. nih.gov

Electrochemical and Other Sensors: Nanoporous gold, which can be fabricated using precursors like sodium tetrachloroaurate, is used in practical and regenerable electrochemical aptasensors for detecting mercury ions (Hg²⁺). americanelements.com Furthermore, the development of self-assembling gold nanoparticle supercrystals represents a significant advance. youtube.com These supercrystals, which can be synthesized economically, show enhanced sensitivity for chemical detection and have potential applications in optoelectronics and photovoltaics. youtube.com They have demonstrated a nine-fold enhancement in surface-enhanced Raman scattering (SERS) compared to traditional thin films, making them highly effective for detecting chemical and biological materials. youtube.com

Sensor TypeSensing PrincipleAnalyte DetectedKey Research Finding
Colorimetric Sensor Interparticle plasmon coupling upon aggregation. nih.govAdrenaline. acs.orgAdrenaline swells a molecularly imprinted polymer, causing a blue shift in the AuNP plasmon absorption. acs.org
Fluorescent Sensor Fluorescence enhancement via ligand exchange. nih.govSodium 2-mercaptoethanesulfonate (MES). nih.govHistidine-stabilized gold nanoclusters show enhanced fluorescence in the presence of MES. nih.gov
Electrochemical Aptasensor Electrochemical detection. americanelements.comMercury ions (Hg²⁺). americanelements.comUtilizes nanoporous gold and thymine-Hg(2+)-thymine base pairing for detection. americanelements.com
SERS Sensor Surface-Enhanced Raman Scattering. youtube.comChemical and biological materials. youtube.comSelf-assembled gold nanoparticle supercrystals show 9x enhancement over thin films. youtube.com

Emerging Research Frontiers and Future Perspectives

Exploration of New Reaction Classes and Catalytic Enantioselectivity

The exploration of new reactions catalyzed by gold(III) complexes derived from precursors such as Sodium tetrachloroaurate(III) hydrate (B1144303) is a major frontier. While gold(I) catalysis has been more extensively studied, the unique reactivity of Au(III) is now being harnessed for a variety of organic transformations. nih.gov Researchers are moving beyond simple nucleophilic additions to develop complex cascade reactions, cycloadditions, and cycloisomerizations. rsc.orgrsc.org These methods allow for the rapid construction of complex molecular architectures, which is of significant interest in pharmaceutical and agrochemical synthesis. jsynthchem.com

A significant focus within this frontier is the development of catalytic enantioselective reactions. Achieving high levels of stereocontrol is a paramount challenge in modern synthesis. While initially challenging, significant progress has been made in asymmetric catalysis using chiral gold(III) complexes. These catalysts, often generated in situ from achiral sources like Sodium tetrachloroaurate(III) hydrate in the presence of chiral ligands, are enabling the synthesis of single-enantiomer products with high efficiency.

Key areas of progress include:

Cycloisomerization Reactions: Chiral gold(III) complexes have been successfully applied to the enantioconvergent cycloisomerization of 1,5-enynes, producing highly enantioenriched bicyclic products. nih.gov

[2+2] Cycloadditions: Gold(III) catalysts have demonstrated the ability to catalyze intramolecular [2+2] cycloadditions of allene-aldehydes, a reaction not typically achieved with Lewis acid catalysis. nih.gov

Multicomponent Reactions: Gold(III)-catalyzed multicomponent reactions, for instance, coupling heteroaryl aldehydes, amines, and alkynes, provide rapid access to complex heterocyclic structures like aminoindolizines, often with high atom economy and without loss of enantiomeric purity for chiral substrates. researchgate.net

Table 1: Examples of Emerging Gold(III)-Catalyzed Enantioselective Reactions
Reaction TypeSubstratesCatalyst System ExampleKey FindingsReference
Enantioconvergent Cycloisomerization1,5-EnynesChiral N-heterocyclic carbene-Au(III) complexProduces highly enantioenriched bicyclo[3.1.0]hexenes. nih.gov
Intramolecular [2+2] CycloadditionAllene-aldehydesIPrAu(III) complex generated in situAchieves cycloaddition not typically possible with standard Lewis acids. nih.gov
Multicomponent Synthesis of AminoindolizinesHeteroaryl aldehydes, amines, alkynesGold(III)-catalyzed systemHigh atom economy, proceeds in water or solvent-free conditions. researchgate.net
Synthesis of Axially Chiral AllenesChiral propargylaminesKAuCl4High yields (up to 93%) and excellent enantioselectivities (up to 97% ee). researchgate.net

Integration with Flow Chemistry and Continuous Processing Methodologies

The integration of gold catalysis with flow chemistry and continuous processing represents a significant step towards more efficient, scalable, and safer chemical manufacturing. nih.gov Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and reproducibility. researchgate.net

While direct studies on this compound in flow systems are emerging, its role as a precursor to catalytically active species is crucial. Gold nanoparticles, which can be synthesized in flow reactors from gold(III) precursors, are highly effective catalysts for various transformations. researchgate.netrsc.org A highly reproducible flow synthesis for gold nanoparticles has been developed using a passivated Au(III) precursor, demonstrating the potential for manufacturing high-quality nanomaterials. rsc.org These nanoparticle-based catalysts, supported on various materials, can then be packed into flow reactors for continuous production.

Key advantages of this integration include:

Enhanced Safety: Handling potentially hazardous reagents and intermediates is safer within a closed-loop flow system.

Scalability: Scaling up production is more straightforward than with traditional batch processes; rather than using larger reactors, the system can be run for longer periods. nih.gov

Improved Efficiency: Precise control over reaction conditions often leads to higher conversion rates and reduced reaction times. For example, gold nanoparticles on a support have been used in fixed-bed flow reactors for the reduction of nitroarenes. researchgate.net

Catalyst Recycling: Immobilized gold catalysts within a flow reactor can be used continuously over long periods, improving the economic viability of using a precious metal catalyst.

The synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry, is one area where gold-catalyzed flow processes are showing immense promise. nih.govjsynthchem.com

Interdisciplinary Research Opportunities in Advanced Synthesis and Materials Science

The unique properties of gold complexes and nanoparticles derived from this compound are creating numerous interdisciplinary research opportunities, particularly at the interface of organic synthesis and materials science. acs.org Gold catalysts are not only used to create small molecules but are also being employed in the synthesis of advanced materials with novel properties.

Current research directions include:

Polymer Synthesis: Gold catalysis is being explored for various polymerization reactions. For instance, novel polymer-supported gold(III) catalysts have been developed for creating libraries of complex molecules like indoles, demonstrating a bridge between catalysis and combinatorial chemistry. nih.govacs.org

Functional Materials: Gold catalysts are used to synthesize extended conjugated π-systems, which are fundamental components of organic electronic materials used in sensors, solar cells, and light-emitting diodes (LEDs). acs.org

Biomaterials and Nanomedicine: The biocompatibility and unique optical properties of gold nanoparticles make them ideal for biomedical applications. americanelements.comnih.govnih.gov this compound is a common starting material for synthesizing gold nanoparticles of controlled size and shape for applications in drug delivery, medical imaging, and diagnostics. sigmaaldrich.comsamaterials.com Functionalizing these nanoparticles, for instance with chiral molecules like cysteine, can enhance their biological activity. mdpi.com

Table 2: Interdisciplinary Applications of Gold Catalysis
FieldApplication ExampleRole of Gold(III) Precursor (e.g., Na[AuCl4])Key Outcome/PotentialReference
Polymer ChemistryPolymer-supported catalyst for indole (B1671886) synthesisSource for the active Au(III) catalytic centerFacilitates high-throughput synthesis of small molecule libraries. nih.govacs.org
Materials ScienceSynthesis of conjugated π-systemsCatalyst for cyclization and annulation reactionsCreation of novel organic semiconductors and dyes. acs.org
NanomedicineSynthesis of gold nanoparticles for drug delivery and imagingGold source for nanoparticle formationDevelopment of targeted cancer therapies and diagnostic tools. nih.govnih.gov
BiosensingGold nanoparticles for glucose sensingPrecursor for creating catalytically active nanoparticlesHighly reproducible sensors for detecting biological molecules. rsc.org

Challenges and Prospects in Sustained Gold(III) Catalysis and Nanomaterial Development

Despite the significant progress, several challenges remain in the field of gold(III) catalysis. The primary hurdle is catalyst stability . Gold(III) species have a high redox potential and can be easily reduced to catalytically inactive Au(I) or Au(0) species. Current time information in Tompkins County, US. Furthermore, in heterogeneous catalysis, the agglomeration of gold nanoparticles on a support can lead to a loss of active sites and deactivation over time. nih.govntnu.no

Strategies to overcome these challenges include:

Ligand Design: Developing robust ligand scaffolds that can stabilize the Au(III) oxidation state without rendering the complex catalytically inert is a key area of research. Current time information in Tompkins County, US. Pincer-type ligands have shown promise in stabilizing gold(III) hydride and formate (B1220265) complexes. cymitquimica.com

Support Interactions: In heterogeneous systems, the choice of support material is critical. Strong interactions between the gold nanoparticles and the support can prevent agglomeration and enhance stability. nih.govresearchgate.net For example, supporting gold on perovskites like CeMnO₃ has been shown to stabilize the nanoparticles and improve catalytic activity and stability for glycerol (B35011) oxidation. nih.gov

Bimetallic Catalysts: Introducing a second metal to create bimetallic or alloy nanoparticles can improve catalyst durability and performance. nih.gov Au-Pt core-shell nanoparticles, for instance, have shown improved stability in catalytic applications. nih.govacs.org

The future of gold catalysis using precursors like this compound is bright. The development of more stable and active catalysts will continue to drive innovation in organic synthesis. In nanomaterials science, the focus will be on the precise, scalable synthesis of gold nanostructures with tailored properties for specific applications, from catalysis to nanomedicine. nih.govrsc.org Overcoming the current limitations in scalability, reproducibility, and long-term stability will be key to translating the exciting potential of these gold-based systems from the laboratory to real-world applications. rsc.org

Q & A

Q. How is sodium tetrachloroaurate(III) hydrate utilized in gold nanoparticle synthesis?

this compound serves as a precursor for gold nanoparticles (AuNPs) via reduction methods. Key methodologies include:

  • Seed-mediated growth : CTAB (cetyltrimethylammonium bromide) stabilizes Au(III) ions, while ascorbic acid or sodium borohydride acts as a reductant. pH and temperature control particle size and shape .
  • Citrate reduction : Sodium citrate reduces Au(III) to Au(0), producing spherical nanoparticles. Excess citrate stabilizes the colloid .
  • Green synthesis : Biomolecules like chitosan or glucose oxidase reduce Au(III) under mild conditions, enabling biocompatible applications .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or aerosols .
  • Storage : Store in airtight, light-resistant containers at room temperature due to hygroscopicity and photodegradation risks .
  • Incompatibilities : Avoid contact with reducing agents (e.g., NaBH₄) and metals to prevent unintended redox reactions .

Q. How can researchers characterize the purity and composition of this compound?

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantifies trace metal impurities (e.g., ≤55 ppm) to assess purity .
  • Thermogravimetric Analysis (TGA) : Determines hydration degree (e.g., ~3 H₂O molecules per formula unit) .
  • X-ray Diffraction (XRD) : Confirms crystalline structure and absence of byproducts like metallic gold .

Advanced Research Questions

Q. How do reaction conditions influence the morphology of gold nanoparticles synthesized from this compound?

  • Reductant selection : Strong reductants (e.g., NaBH₄) yield smaller particles (<10 nm), while milder agents (e.g., ascorbic acid) favor anisotropic growth (nanorods, plates) .
  • pH and temperature : Alkaline conditions (pH 9–11) promote citrate-mediated spherical growth, whereas acidic pH (3–5) stabilizes CTAB-templated nanorods .
  • Template agents : CTAB or polyvinylpyrrolidone (PVP) direct facet-specific growth, enabling control over aspect ratios .

Q. How can contradictory catalytic activity data in Au(III)-based systems be resolved?

  • Ligand environment analysis : Au(III) complexes may undergo ligand exchange (e.g., Cl⁻ → OH⁻) in aqueous media, altering reactivity. Use X-ray photoelectron spectroscopy (XPS) or UV-Vis to monitor speciation .
  • Support material effects : Immobilization on Fe₃O₄ nanoparticles enhances recyclability but may reduce active site accessibility compared to homogeneous systems .
  • Reaction medium : Solvent-free conditions or aqueous media can shift selectivity in organic transformations (e.g., thiazoloquinoline synthesis) .

Q. What mechanisms govern ligand exchange in aqueous solutions of this compound?

  • pH-dependent speciation : At pH > 7, Cl⁻ ligands hydrolyze to form [AuCl₃(OH)]⁻ or [AuCl₂(OH)₂]⁻, influencing reactivity. Adjust pH with NaOH to study intermediate species .
  • Competitive ligand binding : Thiols (e.g., 3-mercaptopropionic acid) displace Cl⁻, forming Au–S bonds critical for functionalized nanoparticles .

Q. How does storage stability impact experimental reproducibility?

  • Hygroscopicity : Absorbed moisture accelerates decomposition. Store in desiccators with silica gel .
  • Photodegradation : Prolonged light exposure reduces Au(III) to Au(0). Use amber vials and minimize light exposure during handling .
  • Long-term stability : Monitor via periodic XRD or UV-Vis to detect metallic gold precipitation .

Q. What distinguishes its role in heterogeneous vs. homogeneous catalysis?

  • Heterogeneous systems : Au(III) immobilized on magnetic nanoparticles (e.g., Fe₃O₄@dipyridine-Au) enables catalyst recovery and reuse in solvent-free reactions .
  • Homogeneous systems : Soluble Au(III) complexes (e.g., [AuCl₄]⁻) exhibit higher activity in aqueous-phase oxidations but require post-reaction separation steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.